molecular formula C19H12N2O4 B5542971 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid

4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid

Cat. No.: B5542971
M. Wt: 332.3 g/mol
InChI Key: PYUACFIPSQQMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as MDL-29951 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Charge Distribution

The molecule 4-[(Quinolin-4-yl)ethynyl]benzoic acid, a structurally related compound, has been used to synthesize a propeller-shaped mesomeric betaine. This molecule adopts a configuration that results in non-isochronous resonance frequencies due to hindered rotation. The propeller-shape leads to a charge distribution characteristic of cross-conjugated systems. Mesomeric betaines, which this molecule is a part of, are known for their unique conjugated molecular structures that influence their physical and chemical properties (Schmidt et al., 2019).

Potential for GABAA/Benzodiazepine Receptor Interaction

Compounds related to 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid have shown promise in binding with high affinity to the GABAA/benzodiazepine receptor. These compounds, such as imidazo[1,5-a]quinoxaline amides and carbamates, exhibit a range of intrinsic efficacies as measured by binding ratios. This research provides insight into the potential neurological applications of these compounds (Tenbrink et al., 1994).

Synthesis of Pyrroloquinoline Derivatives

Research on the synthesis of various 3H-pyrrolo[2,3-c]quinoline derivatives has been conducted, demonstrating the compound's flexibility in chemical synthesis. These derivatives were prepared directly by condensation, showcasing the compound's utility in producing new chemical structures (Molina et al., 1993).

Coordination Polymers and Gas Sensing

A study involving the synthesis of a molecule structurally similar to this compound resulted in various coordination polymers with potential applications in gas sensing. These polymers exhibited distinct structural features and demonstrated strong fluorescence emission, indicating potential applications in materials science and sensing technologies (Rad et al., 2016).

Labeling for Preclinical and Clinical Studies

A related compound, PD0331179, was investigated as a matrix metalloproteinase-13 inhibitor. The study involved the synthesis of labeled versions of this compound to support preclinical and clinical studies, illustrating the compound's relevance in biomedical research (Zhang, 2012).

Properties

IUPAC Name

4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c1-10-15-16(13-4-2-3-5-14(13)20-10)18(23)21(17(15)22)12-8-6-11(7-9-12)19(24)25/h2-9H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUACFIPSQQMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.